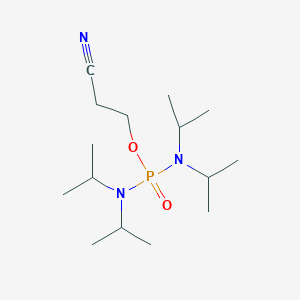
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester is a chemical compound with the molecular formula C15H32N3OP. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphorodiamidic acid core with tetrakis(1-methylethyl) and 2-cyanoethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester typically involves the reaction of phosphorodiamidous acid with tetrakis(1-methylethyl)amine and 2-cyanoethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions include various phosphorodiamidic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include phosphorylation and dephosphorylation reactions, which are crucial for regulating cellular activities.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
- Phosphorodiamidic acid, N,N,N’,N’-tetrakis(1-methylethyl)-, 2-cyanoethyl ester
Uniqueness
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester is unique due to its specific ester linkage and the presence of the 2-cyanoethyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
128312-25-4 |
|---|---|
Molecular Formula |
C15H32N3O2P |
Molecular Weight |
317.41 g/mol |
IUPAC Name |
3-bis[di(propan-2-yl)amino]phosphoryloxypropanenitrile |
InChI |
InChI=1S/C15H32N3O2P/c1-12(2)17(13(3)4)21(19,20-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3 |
InChI Key |
JSSFYPGPWGGXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(=O)(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


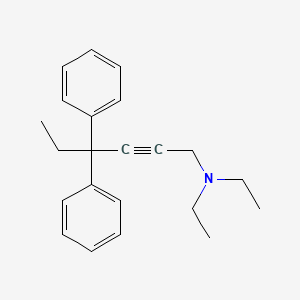
![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
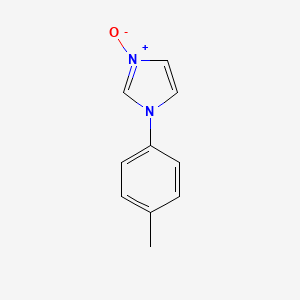

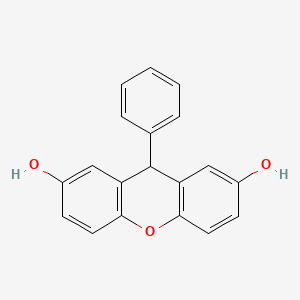
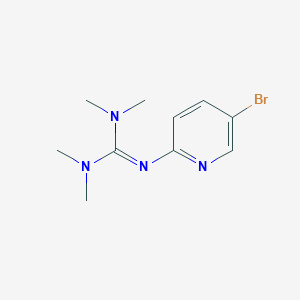
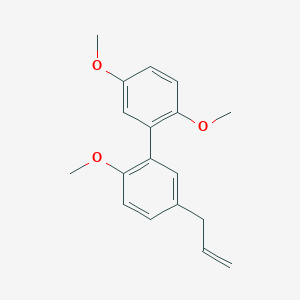
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B14271825.png)
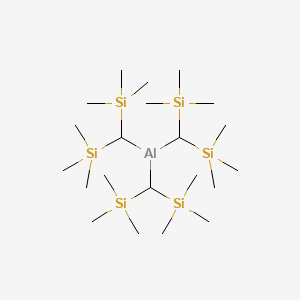
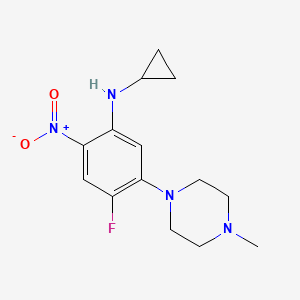
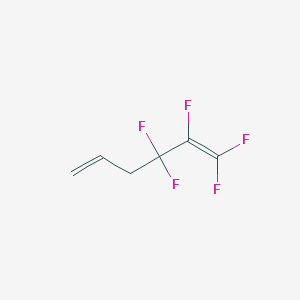
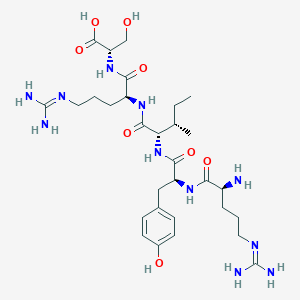
![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
![3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14271856.png)
